(Z)-methyl 4-((5-(4-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[[(5Z)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5S/c1-25-18(23)14-6-2-13(3-7-14)11-20-17(22)16(26-19(20)24)10-12-4-8-15(21)9-5-12/h2-10,21H,11H2,1H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPUEMORGMZBLR-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 4-((5-(4-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoate is a compound derived from the thiazolidinone family, known for its diverse biological activities. Thiazolidinones are five-membered heterocycles that contain sulfur and nitrogen, and they exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article aims to detail the biological activity of this specific compound by reviewing relevant research findings, case studies, and synthesizing data from various sources.
Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazolidinone moiety linked to a hydroxybenzylidene group, contributing to its potential biological activity.
Antioxidant Activity
Research indicates that thiazolidinone derivatives possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. In a study focusing on related thiazolidinones, it was shown that they effectively inhibited lipid peroxidation and enhanced the activity of endogenous antioxidant enzymes .
Antimicrobial Activity
Thiazolidinones have been extensively studied for their antimicrobial properties. Compounds similar to this compound have demonstrated efficacy against various bacterial strains. For instance, derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For example, derivatives exhibited significant cytotoxic effects on human colon cancer cell lines by inducing apoptosis and inhibiting tumor growth through modulation of key signaling pathways .
Case Studies
- Antioxidant Study : A study demonstrated that thiazolidinone derivatives could significantly reduce oxidative stress markers in vitro. The compounds were tested on cultured cells exposed to oxidative agents, resulting in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation .
- Antimicrobial Screening : In a systematic screening of thiazolidinone derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus, several compounds showed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Anticancer Evaluation : A series of thiazolidinone compounds were tested against multiple cancer cell lines including HCT116 and MDA-MB-231. The results indicated that certain derivatives significantly inhibited cell viability and induced apoptosis through caspase activation pathways .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiazolidinones can inhibit key enzymes involved in cancer progression and microbial resistance.
- Modulation of Signaling Pathways : These compounds influence various signaling pathways such as NF-kB and MAPK pathways, which are crucial in inflammation and cancer development.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Variations in the Benzylidene Substituent
The benzylidene group’s substituents significantly modulate electronic properties and bioactivity:
- 4-Ethoxybenzylidene analogs (e.g., compound 24a in ): Replacement of the hydroxyl group with ethoxy reduces polarity, increasing lipophilicity and possibly enhancing membrane permeability. However, this substitution may reduce hydrogen-bonding capacity, affecting target affinity .
- The compound in also includes a tosyloxyethoxy group, which may influence solubility and pharmacokinetics .
Modifications in the Ester Group
- Ethyl vs. Methyl esters, as in the target compound, balance lipophilicity and solubility for optimal bioavailability .
- Benzohydrazide Derivatives (): Replacement of the ester with a benzohydrazide group (e.g., compounds 3a-3b ) introduces hydrogen-bonding sites, altering target specificity toward enzymes like carbonic anhydrase .
Substituents on the Thiazolidinedione Core
- Sulfonamide Hybrids (): Introduction of sulfonamide groups at the methylene bridge (e.g., compounds 3–14 ) enhances carbonic anhydrase inhibitory activity due to sulfonamide’s zinc-binding capability .
- Aminoethyl and Cyano Modifications (): Compounds like 23e (cyano-substituted) and 24a-b (dimethyl/dibenzylamino) demonstrate how alkylamino or cyano groups affect electronic density and steric bulk, influencing interactions with hydrophobic enzyme pockets .
Physical and Spectral Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
